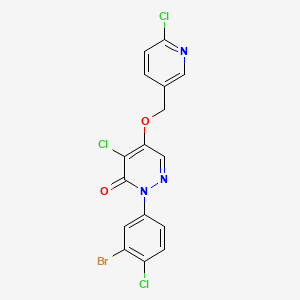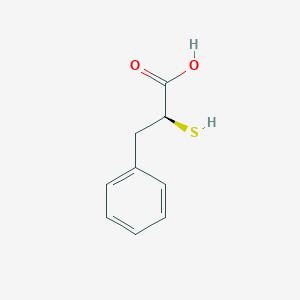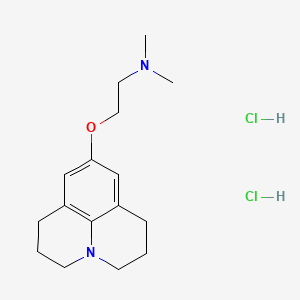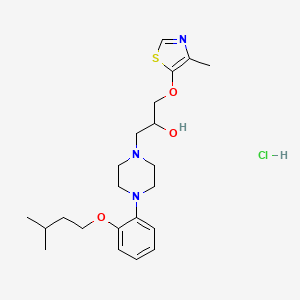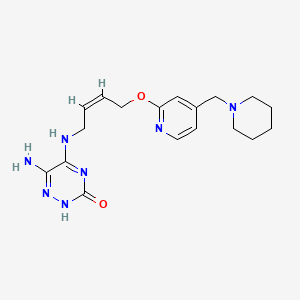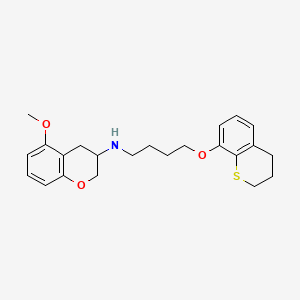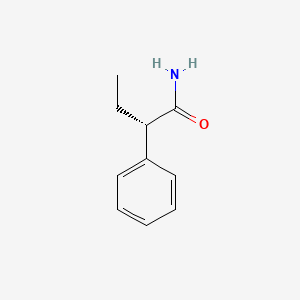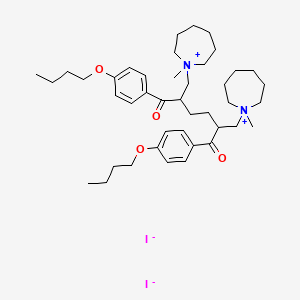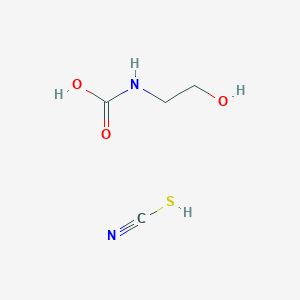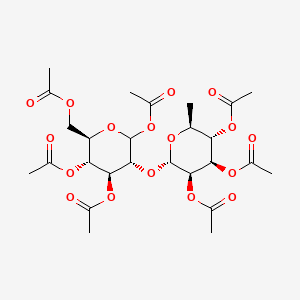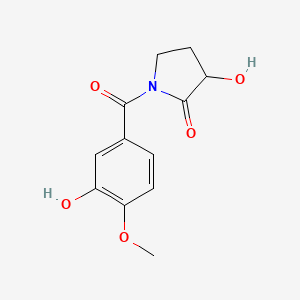
(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxylic acid group, and a hydrazide moiety linked to a chlorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves multiple steps. One common method includes the condensation of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with 1-(2-chlorophenyl)ethylidene hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
化学反応の分析
Types of Reactions
(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
特性
CAS番号 |
133662-14-3 |
|---|---|
分子式 |
C15H16ClN3O |
分子量 |
289.76 g/mol |
IUPAC名 |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-1,5-dimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C15H16ClN3O/c1-10-8-9-14(19(10)3)15(20)18-17-11(2)12-6-4-5-7-13(12)16/h4-9H,1-3H3,(H,18,20)/b17-11+ |
InChIキー |
VLFGAFRBUKDEGS-GZTJUZNOSA-N |
異性体SMILES |
CC1=CC=C(N1C)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl |
正規SMILES |
CC1=CC=C(N1C)C(=O)NN=C(C)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


